6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolinium
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Overview
Description
6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolinium is a complex organic compound belonging to the isoquinoline family This compound is characterized by its unique structure, which includes methoxy groups and a dihydroisoquinolinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolinium typically involves multiple steps. One common method starts with the preparation of 6,7-dimethoxy-2-tetralone, which serves as a key intermediate. This intermediate can be synthesized through various reactions, including esterification, Heck cross-coupling, Dieckmann condensation, and decarboxylation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as palladium-catalyzed cross-coupling reactions and other catalytic processes to streamline the synthesis and reduce costs .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolinium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolinium has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit or activate certain enzymes, leading to changes in cellular metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolinium include:
6,7-Dimethoxy-2-tetralone: A key intermediate in the synthesis of the target compound.
Isoquinolone derivatives: These compounds share a similar core structure and have comparable chemical properties.
Quinolone derivatives: These compounds also exhibit similar biological activities and are used in various scientific research applications.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in both scientific research and industrial applications .
Properties
Molecular Formula |
C14H18NO4+ |
---|---|
Molecular Weight |
264.30 g/mol |
IUPAC Name |
methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium-2-yl)acetate |
InChI |
InChI=1S/C14H18NO4/c1-17-12-6-10-4-5-15(9-14(16)19-3)8-11(10)7-13(12)18-2/h6-8H,4-5,9H2,1-3H3/q+1 |
InChI Key |
FKWCJCFNWOFYEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=[N+](CCC2=C1)CC(=O)OC)OC |
Origin of Product |
United States |
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